molecular formula C18H18O2 B14361876 1-(6,7,8,9-Tetramethyldibenzo[b,d]furan-3-yl)ethan-1-one CAS No. 91786-88-8

1-(6,7,8,9-Tetramethyldibenzo[b,d]furan-3-yl)ethan-1-one

Cat. No.: B14361876
CAS No.: 91786-88-8
M. Wt: 266.3 g/mol
InChI Key: AQKDPXNIVTZZTF-UHFFFAOYSA-N
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Description

1-(6,7,8,9-Tetramethyldibenzo[b,d]furan-3-yl)ethan-1-one is a polycyclic aromatic compound featuring a dibenzofuran core substituted with four methyl groups at positions 6, 7, 8, and 9, along with an acetyl group (ethanone) at position 2. This structure confers unique steric and electronic properties, making it a subject of interest in organic synthesis and materials science.

Preparation Methods

The synthesis of 1-(6,7,8,9-Tetramethyldibenzo[b,d]furan-3-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation of 6,7,8,9-tetramethyldibenzo[b,d]furan with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

1-(6,7,8,9-Tetramethyldibenzo[b,d]furan-3-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, converting the ethanone group to an alcohol.

    Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the benzene rings.

Scientific Research Applications

1-(6,7,8,9-Tetramethyldibenzo[b,d]furan-3-yl)ethan-1-one has a wide range of scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(6,7,8,9-Tetramethyldibenzo[b,d]furan-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and derivative being studied .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between the target compound and related ethanone derivatives:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
1-(6,7,8,9-Tetramethyldibenzo[b,d]furan-3-yl)ethan-1-one Dibenzofuran 4 methyl groups, 1 ethanone C₁₈H₁₈O₂ 274.34 (estimated) High steric hindrance; potential bioactivity (inferred)
Isoegomaketone Furan 1 ethanone, natural derivatives C₁₀H₁₂O₂ 164.20 Antitumor, anti-inflammatory
1-[3-(Dimethylamino)phenyl]ethan-1-one Benzene Dimethylamino, ethanone C₁₀H₁₃NO 163.22 Pharmaceutical and material science applications
2-(2-Chloro-4-fluorophenyl)-1-(furan-3-yl)ethan-1-one Furan + halogenated benzene Chloro, fluoro, ethanone C₁₂H₈ClFO₂ 238.65 High lipophilicity; research reagent
1-(2,3-Dihydrobenzo[b]furan-5-yl)ethan-1-one Dihydrobenzofuran Ethanone C₁₀H₁₀O₂ 162.19 Reduced aromaticity; intermediate in synthesis

Spectroscopic and Physical Properties

  • Halogenated Derivatives (e.g., 2-(2-bromophenyl)-1-(furan-3-yl)ethan-1-one ): Exhibit distinct NMR shifts (e.g., δ 7.69–7.25 ppm for aromatic protons) and IR carbonyl stretches (~1667 cm⁻¹) , comparable to the target compound’s expected spectral features.
  • Steric Effects : The tetramethyl groups in the target compound may reduce solubility in polar solvents compared to less-substituted analogs like 1-(2,3-dihydrobenzo[b]furan-5-yl)ethan-1-one .

Biological Activity

1-(6,7,8,9-Tetramethyldibenzo[b,d]furan-3-yl)ethan-1-one is a compound derived from the dibenzofuran family, characterized by its unique structure that includes multiple methyl groups and a ketone functional group. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The compound can be described by the following chemical properties:

PropertyValue
CAS Number 62787-22-8
Molecular Formula C16H16O
Molecular Weight 224.30 g/mol
IUPAC Name This compound
Canonical SMILES CC(=O)C1=C2C3=C(C=CC(=C3OC2=C(C=C1)C)C)C

Antimicrobial Properties

Research indicates that compounds related to dibenzofurans exhibit significant antimicrobial activity. For instance, studies have shown that dibenzofuran derivatives can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or disruption of membrane integrity .

Anticancer Activity

The anticancer potential of dibenzofuran derivatives has been explored extensively. In vitro studies have demonstrated that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. The cytotoxic effects are believed to be mediated through the inhibition of key enzymes involved in cancer metabolism .

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes that are crucial for tumor growth and survival.
  • Receptor Modulation : It could interact with specific receptors involved in signaling pathways that regulate cell proliferation and apoptosis.
  • DNA Interaction : Some studies suggest that dibenzofuran derivatives can intercalate with DNA, leading to disruptions in replication and transcription processes .

Study on PDE-4 Inhibition

A study published in a peer-reviewed journal investigated the PDE-4 inhibitory activity of dibenzofuran derivatives. One compound showed promising results in reducing inflammation in animal models of asthma and chronic obstructive pulmonary disease (COPD), suggesting potential therapeutic applications for respiratory diseases .

Cytotoxicity Testing

In another study focusing on cytotoxicity, various dibenzofuran derivatives were tested against different cancer cell lines. The results indicated that some compounds exhibited significant cytotoxic effects with IC50 values in the low micromolar range. This highlights their potential as lead compounds for further development into anticancer agents .

Properties

CAS No.

91786-88-8

Molecular Formula

C18H18O2

Molecular Weight

266.3 g/mol

IUPAC Name

1-(6,7,8,9-tetramethyldibenzofuran-3-yl)ethanone

InChI

InChI=1S/C18H18O2/c1-9-10(2)12(4)18-17(11(9)3)15-7-6-14(13(5)19)8-16(15)20-18/h6-8H,1-5H3

InChI Key

AQKDPXNIVTZZTF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C(=C1C)C3=C(O2)C=C(C=C3)C(=O)C)C)C

Origin of Product

United States

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